dizinc;cobalt(3+);octadecacyanide

Description

Contextualization within Double Metal Cyanides (DMCs) and Prussian Blue Analogues (PBAs)

Dizinc;cobalt(3+);octadecacyanide is structurally and chemically classified as both a Double Metal Cyanide (DMC) and a Prussian Blue Analogue (PBA). mdpi.comnih.gov

Double Metal Cyanides (DMCs): This is a class of compounds with the general formula Mₐ[M′(CN)ₑ]ₙ·xMXₐ·yL·zH₂O. nih.gov In this framework, M and M' are different metal ions. nih.gov this compound fits this description perfectly, with M being Zinc (Zn²⁺) and M' being Cobalt (Co³⁺) within a cyanide framework. nih.govuva.es These materials are renowned for their catalytic prowess, especially in polymerization reactions. nih.govnih.gov The most active DMC catalysts are typically prepared with an organic complexing agent, which results in a more amorphous and dispersed material with higher catalytic activity. nih.gov

Prussian Blue Analogues (PBAs): This group of compounds shares a similar cubic crystal structure with the archetypal compound Prussian Blue. They consist of a framework of alternating metal cations bridged by cyanide ligands. mdpi.com PBAs have garnered significant interest for a wide range of applications, including electrochromic materials, wastewater treatment, and as cathode materials in batteries. mdpi.com Zinc-cobalt cyanide complexes like this compound are considered part of the PBA family due to their structural similarities and the presence of two distinct metal centers linked by cyanide groups. mdpi.comnih.gov

| Feature | Double Metal Cyanides (DMCs) | Prussian Blue Analogues (PBAs) |

| General Formula | Mₐ[M′(CN)ₑ]ₙ·xMXₐ·yL·zH₂O nih.gov | M'ₓ[M''(CN)₆]ᵧ·nH₂O |

| Metal Ions | Two different metal ions (e.g., Zn²⁺ and Co³⁺). nih.gov | Two different metal centers (e.g., Fe²⁺/Fe³⁺, or others like Co, Zn). mdpi.com |

| Structure | Often amorphous or nanocrystalline for high catalytic activity. nih.gov | Typically a cubic, open-framework structure. mdpi.comnih.gov |

| Key Application | Catalysis (e.g., epoxide polymerization). nih.govnih.gov | Diverse (e.g., batteries, sensors, pigments, catalysts). mdpi.com |

| Role of Ligand | Organic complexing agents are crucial for catalytic activity. nih.govgoogle.com | Water molecules often occupy interstitial sites in the framework. |

Historical Development and Significance in Coordination Chemistry of Zinc Cobalt Cyanides

The study of zinc cobalt cyanides, particularly as DMC catalysts, has a history spanning several decades.

1960s: The first DMC catalysts were prepared, marking the beginning of research into their potential applications. nih.gov Initially, these compounds were highly crystalline and showed little to no catalytic activity for epoxide polymerization. nih.govgoogle.com

1990s: A significant breakthrough occurred with the discovery that using certain water-soluble organic complexing agents during synthesis could produce highly active catalysts. google.com This led to the industrial adoption of DMC catalysts for the production of polyether polyols in the early 1990s. nih.gov

Subsequent Developments: Research has focused on refining preparation methods to enhance catalytic activity further. This includes using different complexing agents and varying synthesis conditions to control particle size, morphology, and crystallinity. uva.es For instance, adding the complexing agent before the precipitation reaction can lead to amorphous and more highly dispersed DMC catalysts with superior activity. nih.gov

The significance of these compounds in coordination chemistry is substantial. They represent a unique family of materials with an open framework structure that can be systematically modified. nih.gov Their development has demonstrated a clear link between the structural properties of a coordination polymer (e.g., crystallinity, defects, surface area) and its functional performance as a catalyst. The ability to tune these properties has been a key driver of their successful application in producing high-performance polymers with low levels of unsaturation. nih.govgoogle.com

| Milestone | Decade | Significance |

| First Synthesis | 1960s | Initial preparation of DMC compounds. nih.gov |

| Discovery of Active Catalysts | 1980s-1990s | Introduction of organic complexing agents leads to highly active catalysts. google.com |

| Industrial Application | Early 1990s | Commercial use in polyether polyol production begins. nih.gov |

| Advanced Synthesis | 2000s-Present | Refinement of preparation methods to create nano-sized and amorphous catalysts for enhanced performance and new applications like CO₂ copolymerization. nih.govuva.es |

Scope and Research Motivations for this compound Systems

The primary motivation for the extensive research into this compound and related zinc-cobalt DMC systems is their exceptional catalytic activity. nih.gov

Catalysis for Polyurethane Precursors: The main industrial application and research driver is their use as catalysts for the ring-opening polymerization (ROP) of epoxides, such as propylene (B89431) oxide. nih.govuva.es These catalysts are significantly more active than traditional basic catalysts (e.g., KOH) and produce polyether polyols with higher functionality and much lower levels of undesirable unsaturated byproducts. nih.govgoogle.com These high-quality polyols are essential precursors for manufacturing a wide variety of polyurethane products, including foams, coatings, and elastomers. nih.gov

Green and Sustainable Chemistry: A rapidly growing area of research is the use of DMC catalysts for the copolymerization of epoxides with carbon dioxide (CO₂). nih.govuva.es This process offers a pathway to chemically fix the greenhouse gas CO₂ into valuable products like biodegradable polycarbonates. nih.gov This aligns with the principles of green chemistry by utilizing a waste product as a chemical feedstock. Research in this area focuses on optimizing the catalyst to maximize CO₂ incorporation and control the properties of the resulting polymer. uva.es

Emerging Applications: The classification of these materials as Prussian Blue Analogues opens up other avenues of research. mdpi.com While less explored specifically for the zinc-cobalt system compared to its catalytic use, potential applications include:

Energy Storage: The open framework structure of PBAs is conducive to the intercalation of ions, suggesting potential use as electrode materials in rechargeable batteries. mdpi.com

Gas Storage and Separation: The porous nature of the framework could be exploited for the storage of gases like hydrogen or for separating different gas molecules. mdpi.com

The table below summarizes key research findings related to the synthesis and application of these catalysts.

| Research Focus | Key Findings |

| Effect of Zn/Co Ratio | An excess of zinc during synthesis is generally required to produce an active catalyst for CO₂/epoxide copolymerization. uva.es |

| Catalyst Morphology | The morphology (e.g., lamellar, spherical, cubical distributions) and particle size are affected by the initial amounts of reagents used in the synthesis. uva.es |

| Role of Complexing Agent | The presence of an organic complexing agent is essential for activity. Catalysts prepared without them are highly crystalline and inactive. google.com |

| Catalyst State | Amorphous or paste-form catalysts can be more active and simpler to prepare than their dried, powdered counterparts. google.com |

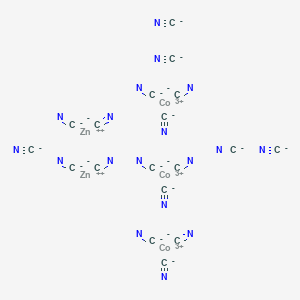

Structure

2D Structure

Properties

IUPAC Name |

dizinc;cobalt(3+);octadecacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/18CN.3Co.2Zn/c18*1-2;;;;;/q18*-1;3*+3;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTFNYWVAOTQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3].[Co+3].[Co+3].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18Co3N18Zn2-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17632-85-8 (Parent) | |

| Record name | Zinc hexacyanocobaltate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID001014781 | |

| Record name | Zinc hexacyanocobaltate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

775.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14049-79-7 | |

| Record name | Zinc hexacyanocobaltate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltate(3-), hexakis(cyano-.kappa.C)-, zinc (2:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc hexacyanocobaltate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Morphological Control of Dizinc;cobalt 3+ ;octadecacyanide Architectures

Precipitation and Co-precipitation Routes for Dizinc;cobalt(3+);octadecacyanide Formation.americanelements.comrsc.org

The most common and straightforward method for synthesizing this compound is through precipitation or co-precipitation. This involves the reaction of a soluble zinc salt with a hexacyanocobaltate(III) salt in an aqueous solution. The general reaction can be represented as:

3Zn²⁺(aq) + 2[Co(CN)₆]³⁻(aq) → Zn₃[Co(CN)₆]₂(s)

This process typically results in the formation of a white to off-white precipitate of this compound. americanelements.com The simplicity of this method makes it suitable for large-scale production.

Influence of Reagent Stoichiometry and Addition Methods on this compound Synthesis.

The stoichiometry of the reactants plays a critical role in the synthesis of this compound. The molar ratio of the zinc salt to the hexacyanocobaltate(III) salt directly influences the composition and can affect the crystallinity and purity of the final product. Studies on related cobalt oxide clusters have shown that stoichiometry influences structure and reactivity. researchgate.net

The method of reagent addition also significantly impacts the resulting material. For instance, slow, controlled addition of one reactant to the other under vigorous stirring can promote the formation of more uniform and crystalline particles. Conversely, rapid mixing may lead to the formation of amorphous or poorly crystalline precipitates.

Role of Complexing Agents and Organic Additives in Directing this compound Morphology.google.comnih.govresearchgate.net

The morphology of this compound can be effectively controlled by the introduction of complexing agents and organic additives during the synthesis. google.comnih.govresearchgate.net These agents can interact with the metal ions or the growing crystal faces, thereby influencing the nucleation and growth processes.

For example, organic ligands can be added to the aqueous solutions of the metal salts before or after precipitation. google.com These ligands can coordinate with the zinc or cobalt ions, modifying their reactivity and directing the growth of specific crystal facets. This can lead to the formation of various morphologies, such as cubic, rod-like, or platelet-like structures. The use of different complexing agents can lead to varied effects on the material's properties. researchgate.net For instance, in the synthesis of related cobalt-based materials, agents like phthalic acid and oleic acid have been used to control surface morphology. researchgate.net

Impact of Reaction Parameters (e.g., Temperature, pH) on this compound Crystal Growth.nih.govresearchgate.netmdpi.com

Reaction parameters such as temperature and pH are crucial in controlling the crystal growth of this compound. nih.govresearchgate.netmdpi.com Temperature affects the solubility of the reactants and the kinetics of the crystallization process. Generally, higher temperatures can lead to the formation of larger and more well-defined crystals. However, in some systems, temperature can also influence the assembly of nanoparticles. mdpi.com

The pH of the reaction medium can influence the speciation of the metal ions and the cyanide ligands, thereby affecting the structure of the resulting precipitate. For instance, in the synthesis of cobalt-based materials, pH has been shown to suppress the static etching rate and removal rate due to the formation of passive cobalt oxides. researchgate.net Careful control of pH is therefore essential for obtaining the desired phase and morphology. Studies on related metal(II) hexacyanocobaltate(III) complexes have shown that temperature can significantly affect their catalytic activity. nih.gov

Advanced Synthetic Approaches for Tailored this compound Nanostructures.nih.govresearchgate.netijcce.ac.ir

Beyond simple precipitation, advanced synthetic methods have been developed to fabricate tailored nanostructures of this compound. These methods offer greater control over the size, shape, and porosity of the final material, which is critical for applications in catalysis and materials science.

Controlled Nanostructure Fabrication (e.g., Nano-lamellar, Nano-spherical, Porous) of this compound.nih.govijcce.ac.irresearchgate.net

Various techniques are employed to create specific nanostructures of this compound. For instance, sonochemical methods, which utilize ultrasonic irradiation, can induce the formation of nano-sized materials by creating localized hot spots with high temperatures and pressures. ijcce.ac.ir This can lead to the rapid nucleation and growth of nanoparticles with controlled morphologies.

The use of surfactants or polymers as structure-directing agents can also facilitate the formation of specific nanostructures. These molecules can self-assemble into micelles or other templates around which the this compound can precipitate, leading to morphologies such as nano-spheres or nano-lamellar structures. The resulting materials often exhibit high surface areas and porous structures, which are advantageous for catalytic applications. researchgate.net The morphology of nanostructures is a key factor in their application, as seen in Co-doped ZnO nanoparticles where the shape changes from near-spherical to triangular with increasing cobalt concentration. nih.gov

Template-Assisted Synthesis of this compound and Derived Materials.researchgate.net

Template-assisted synthesis is a powerful strategy for creating complex and hierarchical architectures of this compound. This approach involves the use of a pre-formed template, such as silica (B1680970) spheres, polymer beads, or porous membranes, to direct the growth of the coordination polymer.

In a typical process, the template is impregnated with the precursor solutions of the zinc and hexacyanocobaltate(III) salts. The precipitation reaction then occurs within the pores or on the surface of the template. Subsequent removal of the template, often through calcination or chemical etching, yields a replica of the template's structure composed of this compound. This method allows for the fabrication of highly ordered and porous materials with well-defined structures, such as inverse opals or hollow spheres. A similar template-assisted approach has been used for assembling cobalt nanobowl arrays. capes.gov.br Furthermore, cobalt(III) templates have been utilized in the synthesis of complex organic ligands. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The increasing focus on environmental stewardship in chemical manufacturing has propelled the adoption of green chemistry principles in the synthesis of coordination polymers like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances, promoting energy efficiency and the use of renewable resources. The sustainable synthesis of this compound, a member of the Prussian blue analogue family, is an area of active research, with methodologies being developed to minimize environmental impact while controlling the material's architecture.

The core of green synthesis for this compound revolves around several key strategies, including the selection of less hazardous reagents, the use of environmentally benign solvents (preferably water), and the implementation of energy-efficient reaction conditions. jchemrev.comrsc.org Traditional synthesis routes for Prussian blue analogues often involve cyanide-containing precursors and various metal salts, which necessitate careful handling and waste management. acs.orgresearchgate.net Green approaches seek to mitigate these issues.

One prominent green strategy is the use of mechanochemical synthesis . This solvent-free or low-solvent method involves the grinding of solid-state reactants, which can lead to the formation of the desired product without the need for large volumes of solvents. This technique not only reduces waste but can also lead to the formation of unique nanoparticle morphologies. Another approach is sonochemical synthesis , where the application of ultrasound provides the energy for the reaction. This method can lead to the formation of uniform nanocrystals and can often be carried out at lower temperatures and shorter reaction times compared to conventional methods. acs.org

The use of biomolecules and plant extracts as capping or reducing agents is another innovative green route. These natural materials can direct the crystal growth and stabilize the resulting nanoparticles, preventing aggregation and influencing the final morphology. jchemrev.com For instance, the use of different plant extracts in the synthesis of related cobalt-based nanoparticles has been shown to produce varying particle sizes and shapes. researchgate.net

Furthermore, the principles of atom economy are central to the green synthesis of this compound. iaea.org This involves designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

Detailed Research Findings

While specific research on the green synthesis of "this compound" is limited, studies on closely related cobalt-containing Prussian blue analogues provide valuable insights into sustainable synthetic methodologies and their impact on product morphology. These findings can be logically extended to the synthesis of the target compound.

For example, the facile chemical precipitation method is a common and relatively simple approach to synthesizing cobalt hexacyanoferrate nanoparticles. researchgate.net By carefully controlling parameters such as reactant concentration, temperature, and stirring rate, the particle size and morphology can be tuned. Greener variations of this method focus on using water as the solvent and optimizing reaction conditions to reduce energy consumption.

Template-assisted synthesis is another technique employed to control the architecture of Prussian blue analogues. While some templating methods use materials that are difficult to remove or are environmentally harmful, green alternatives are being explored. For instance, the use of soft templates like micelles can guide the formation of specific nanostructures, such as nanotubes. researchgate.net

The following tables summarize findings from research on the synthesis of related cobalt-based Prussian blue analogues, illustrating the influence of different synthetic parameters on the resulting materials.

Table 1: Influence of Synthesis Method on the Morphology of Cobalt-Based Prussian Blue Analogues

| Synthesis Method | Precursors | Key Parameters | Resulting Morphology | Reference |

| Chemical Precipitation | Co(NO₃)₂ and K₃[Fe(CN)₆] | Stirring for 3 hours | Irregular solid nanoparticles | nih.gov |

| Sonochemical Synthesis | K₄[Fe(CN)₆] in HCl | 40°C for 5 hours under ultrasound | Nanocubes | acs.org |

| Sacrificial Template | Co(NO₃)₂, K₃[Fe(CN)₆] with a template | Sacrificial template removal | Mesoporous nanocubes | nih.gov |

| Soft-Template Method | K₃[Co(CN)₆], CoCl₂ with CTAB | Micelle formation in ethanol-water | Nanotubes | researchgate.net |

Table 2: Green Synthesis Approaches for Related Cobalt-Containing Nanoparticles

| Green Approach | Reagents/Method | Key Findings | Potential Application | Reference |

| Plant Extract-Assisted | Celosia argentea extract with cobalt precursor | Synthesis of eco-friendly cobalt nanoparticles | Antioxidant, antibacterial, catalytic agent | researchgate.net |

| Mechanochemical | Grinding of solid precursors | Solvent-free, potential for unique morphologies | General coordination polymers | N/A |

| Bio-inspired | Use of biomolecules as capping agents | Control over particle size and stabilization | General nanoparticle synthesis | jchemrev.com |

The research into green and sustainable synthesis methods for Prussian blue analogues is a rapidly developing field. rsc.org The application of these principles to the synthesis of this compound holds significant promise for producing this material in an environmentally responsible manner while also providing a means to control its physical properties for various applications.

Structural Elucidation and Advanced Characterization of Dizinc;cobalt 3+ ;octadecacyanide Frameworks

Spectroscopic Characterization Techniques for Dizinc;cobalt(3+);octadecacyanide

Infrared (FTIR) and Raman Spectroscopy for Cyanide Bridging Modes in this compound

Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive probes of the vibrational modes within this compound, with a particular focus on the cyanide ligands. The stretching frequency of the C≡N bond is highly sensitive to its coordination environment, making it an excellent diagnostic tool.

In the this compound framework, cyanide ligands bridge the cobalt(III) and zinc(II) ions. The most prominent feature in the FTIR and Raman spectra is the cyanide stretching vibration (ν(C≡N)), which typically appears between 2100 and 2200 cm⁻¹. A significant shift to a higher frequency is observed for the ν(C≡N) band in comparison to the free cyanide ion (2080 cm⁻¹). researchgate.net This "blueshift" is a direct consequence of the σ-donation from the cyanide ligand to the metal ions, which results in a strengthening of the C≡N bond. researchgate.net For instance, in related cyanide-bridged bimetallic complexes, the stretching modes of the bridging CN groups are observed at frequencies such as 2130 cm⁻¹ and 2185 cm⁻¹.

Raman spectroscopy provides complementary information, particularly regarding symmetric stretching modes. The Raman spectra of Prussian blue analogues also display strong bands corresponding to the C≡N stretching vibration, confirming the presence and nature of the cyanide bridge. researchgate.net These spectra can be complex, with multiple peaks corresponding to different vibrational modes, which can be indicative of the local symmetry and electronic state of the metal ions. researchgate.net

| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| ν(O-H) | ~3400-3600 | Stretching of coordinated or interstitial water |

| ν(C≡N) | ~2130-2185 | Cyanide stretching in Co(III)-CN-Zn(II) bridge |

| δ(H-O-H) | ~1600 | Bending of coordinated water |

| ν(M-CN) | ~400-600 | Metal-cyanide stretching vibrations |

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) Studies of this compound

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are sophisticated spectroscopic techniques that offer detailed information about the local atomic environments.

Given that the ideal this compound structure is composed of diamagnetic low-spin Co(III) (a d⁶ ion) and diamagnetic Zn(II) (a d¹⁰ ion), solid-state NMR is the more pertinent of the two techniques for studying the bulk material. researchgate.net Solid-state NMR can probe the local environments of nuclei such as ¹³C and ¹⁵N (through isotopic enrichment), yielding valuable data on the cyanide bridging and the coordination of the metal centers.

Conversely, Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive method for detecting and characterizing paramagnetic species. In the context of this compound, EPR is an excellent tool for identifying any paramagnetic impurities or structural defects. For example, the presence of high-spin Co(II) or other paramagnetic metal ions would produce a distinct EPR signal. The absence of an EPR signal would serve to confirm the diamagnetic nature of the bulk material, which is consistent with the Co(III)-CN-Zn(II) formulation.

UV-Vis Spectroscopy for Electronic Transitions in this compound

UV-Vis spectroscopy is utilized to investigate the electronic transitions within the this compound framework, providing insights into the electronic structure of the cobalt centers. libretexts.org The spectrum is generally characterized by ligand-to-metal charge transfer (LMCT) bands and d-d transitions associated with the Co(III) ion. semanticscholar.orgresearchgate.net

In an octahedral field, the low-spin d⁶ electronic configuration of Co(III) gives rise to two spin-allowed d-d transitions: ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g. semanticscholar.org For instance, in a related cobalt complex, these transitions are observed at approximately 341 nm and 475 nm. semanticscholar.org In the solid-state UV-Vis spectrum of this compound, the positions of these bands may be altered due to the formation of the extended framework. Furthermore, a prominent charge transfer band from the cyanide ligand to the Co(III) center is anticipated in the ultraviolet region. mdpi.com

X-ray Diffraction Analysis of this compound Crystalline Phases

X-ray diffraction (XRD) is the definitive technique for determining the crystalline structure of this compound, providing essential information about atomic arrangement, unit cell parameters, and phase purity. mdpi.comresearchgate.net

Single-Crystal X-ray Diffraction for Atomic Arrangement in this compound

Single-crystal X-ray diffraction (SC-XRD) provides the most precise three-dimensional atomic arrangement of a crystalline material. escholarship.org Although obtaining single crystals of this compound suitable for SC-XRD can be a significant challenge, successful analysis yields unambiguous data on bond lengths, bond angles, and the connectivity of the Co(III) and Zn(II) centers via the cyanide bridges. researchgate.netresearchgate.net

The crystal structure of this compound is based on the Prussian blue framework, where Co(III) and Zn(II) ions occupy the metal sites and are interconnected by cyanide ligands. In an idealized model, the CoC₆ and ZnN₆ octahedra alternate within a face-centered cubic (FCC) lattice. researchgate.netasianpubs.org The cobalt ions are coordinated to the carbon atoms of the cyanide ligands, while the zinc ions are coordinated to the nitrogen atoms. SC-XRD can also reveal details about the ordering of the metal ions, the presence of lattice vacancies, and the location of guest molecules like water within the framework's pores. researchgate.netescholarship.org

Powder X-ray Diffraction for Bulk Phase Identification and Crystallinity of this compound

Powder X-ray diffraction (PXRD) is a widely used technique for the characterization of polycrystalline this compound. researchgate.netijirmf.comrsc.orgresearchgate.net It generates a characteristic diffraction pattern that serves as a fingerprint for the crystalline phases present in a bulk sample, enabling phase identification, determination of lattice parameters, and assessment of crystallinity. ijcce.ac.irmdpi.com

The PXRD pattern of well-crystallized this compound typically displays sharp diffraction peaks that can be indexed to a face-centered cubic (FCC) structure. The positions and intensities of these peaks correspond to specific crystallographic planes.

| 2θ (degrees) | (hkl) Miller Indices |

|---|---|

| ~17.4 | (200) |

| ~24.7 | (220) |

| ~35.1 | (400) |

| ~39.5 | (420) |

| ~43.4 | (422) |

| ~50.5 | (440) |

The lattice parameter 'a' for zinc-based Prussian blue analogues is typically around 10 Å. The sharpness of the diffraction peaks is an indicator of the degree of crystallinity and the size of the crystallites, which can be estimated using the Scherrer equation. Broadened peaks may suggest the presence of smaller nanoparticles or a less ordered, potentially amorphous, structure. ijcce.ac.ir PXRD is also vital for monitoring the structural integrity of the material during various treatments and for identifying any potential phase transformations. mdpi.com

Influence of Vacancies and Coordinated Species on Zinc Hexacyanocobaltate(III) Lattice Parameters

The crystal lattice of zinc hexacyanocobaltate(III) is not a static and perfect entity. Its parameters are significantly influenced by the presence of vacancies and coordinated chemical species, particularly water molecules. These factors can induce structural transformations, altering the fundamental crystallographic dimensions of the material.

A key characteristic of zinc hexacyanocobaltate(III) is its ability to exist in different hydration states, which directly impacts its crystal structure. When synthesized at room temperature, it typically forms a porous cubic phase. In this hydrated form, the zinc atoms on the surface of the cavities have open coordination sites that are occupied by water molecules. The presence of these coordinated water molecules is crucial for stabilizing the cubic lattice.

Upon heating, the material undergoes a significant structural transformation as the coordinated and interstitial water molecules are removed. This dehydration process leads to a change from the cubic phase to a rhombohedral structure. researchgate.net In this dehydrated, hydrophobic phase, the zinc atoms become tetrahedrally coordinated to the framework's cyanide ligands, and the open coordination sites previously occupied by water are no longer available. researchgate.net This transformation from a cubic to a rhombohedral lattice demonstrates the profound influence of coordinated species on the material's fundamental crystallographic parameters. The reverse transformation from the rhombohedral back to the cubic phase is kinetically slow and requires a high chemical potential of water. researchgate.net

While the effect of coordinated water is well-documented, the specific influence of [Fe(CN)6] vacancies on the lattice parameters of manganese hexacyanoferrate, a related Prussian blue analogue, has been studied. In that system, a lower vacancy content was found to contribute to better structural stability during electrochemical cycling, with smaller modifications to the crystal structure. unibo.it This suggests that vacancies in the hexacyanometalate framework can lead to more significant lattice distortions during chemical processes. Although direct studies on the effect of vacancies on the lattice parameters of zinc hexacyanocobaltate(III) are not as prevalent, these findings on analogous materials provide valuable insights into the expected behavior. The presence of vacancies can disrupt the long-range order of the crystal lattice, leading to localized strains and deviations from the ideal lattice parameters.

Microscopic and Surface Characterization of Zinc Hexacyanocobaltate(III)

To fully understand the properties and potential applications of zinc hexacyanocobaltate(III), a thorough examination of its morphology, nanoscale features, and surface characteristics is essential. Advanced microscopic and analytical techniques provide a window into the material's physical form and porosity.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size of Zinc Hexacyanocobaltate(III)

Studies on related zinc-containing nanoparticles, such as those of zinc oxide, have shown that SEM can effectively characterize particle morphology, revealing spherical or other distinct shapes, and determine average particle diameters, which can range from the nanometer to the micrometer scale. researchgate.netnaturalspublishing.com For instance, in one study, SEM images of ZnO nanoparticles showed spherical particles with a mean average diameter of 70 nm. researchgate.net In the context of zinc hexacyanocobaltate(III), SEM coupled with Energy Dispersive X-ray (EDX) analysis can confirm a homogeneous distribution of zinc and cobalt throughout the structure. researchgate.net

The morphology and particle size of zinc hexacyanocobaltate(III) are highly dependent on the synthesis conditions. By controlling parameters such as precursor concentrations, temperature, and the presence of capping agents, it is possible to tailor the particle size and shape, which in turn can influence the material's properties.

Transmission Electron Microscopy (TEM) for Nanoscale Features of Zinc Hexacyanocobaltate(III)

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of nanoscale features, including the internal structure and crystal lattice of materials. For zinc hexacyanocobaltate(III) nanoparticles, TEM is invaluable for confirming their size, shape, and crystallinity.

High-resolution TEM (HR-TEM) can even resolve the lattice fringes of the nanocrystals, providing direct evidence of their crystalline nature. This technique is crucial for understanding the growth mechanisms of the nanoparticles and identifying any crystalline defects. For example, in the study of cobalt oxide nanocrystals, HR-TEM was used to observe intricate shape evolutions at the sub-nanometer scale. escholarship.org While specific TEM data for this compound is not widely published, the application of TEM to similar metal-organic frameworks and nanoparticles underscores its importance in elucidating the fine details of their structure.

Surface Area and Porosity Analysis (e.g., N2-physisorption) of Zinc Hexacyanocobaltate(III)

The surface area and porosity of zinc hexacyanocobaltate(III) are critical parameters that determine its performance in applications such as gas storage and catalysis. Nitrogen physisorption at 77 K is the most common method for determining these properties. The amount of nitrogen gas that adsorbs to the material's surface at different pressures is used to calculate the specific surface area, typically using the Brunauer-Emmett-Teller (BET) method, and to determine the pore size distribution.

The IUPAC classifies pores into micropores (width < 2 nm), mesopores (width between 2 and 50 nm), and macropores (width > 50 nm). mdpi.com The shape of the nitrogen adsorption-desorption isotherm can provide qualitative information about the pore structure. For instance, a Type I isotherm is indicative of a microporous material.

Table of Research Findings

| Parameter | Technique | Observation | Reference |

| Lattice Structure | X-ray Diffraction | Hydrated form is cubic; dehydrated form is rhombohedral. | researchgate.net |

| Morphology | SEM | Homogeneous distribution of Zn and Co. | researchgate.net |

| Porosity | Gas Adsorption | Porous network with cavities and windows; adsorbs ammonia (B1221849). | researchgate.net |

Table of Compound Names

| User-Provided Name | Standard Chemical Name |

| This compound | zinc hexacyanocobaltate(III) |

Theoretical and Computational Investigations of Dizinc;cobalt 3+ ;octadecacyanide Coordination Chemistry

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and nature of chemical bonding in dizinc;cobalt(3+);octadecacyanide. These calculations provide a quantum mechanical description of the electrons within the system, offering a detailed picture of how the constituent atoms interact.

Analysis of Cyanide Linkage and Metal Coordination Environments

The cyanide ligand (CN⁻) plays a crucial role in the structure and properties of this compound, acting as a bridge between the zinc and cobalt metal centers. The cyanide ligand can exhibit versatile bridging abilities, functioning as a strong σ-donor and an effective π-electron acceptor. researchgate.net In this framework, the cobalt ion is typically coordinated to the carbon end of the cyanide ligand, while the zinc ion coordinates to the nitrogen end, forming a stable, repeating lattice structure.

Band Structure and Electronic Properties

The electronic band structure, which describes the ranges of energy that an electron within the solid is allowed to have, is a key property determining the material's electrical conductivity and optical characteristics. DFT calculations are instrumental in predicting the band structure of this compound and related materials. researchgate.netresearchgate.net These calculations can reveal whether the material behaves as an insulator, semiconductor, or metal.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com These simulations provide valuable insights into the dynamic behavior, structural stability, and phase transformations of materials like this compound. mdpi.comacs.org By simulating the system at different temperatures and pressures, researchers can observe how the atomic structure evolves and identify stable configurations.

Predictive Modeling of Structural Polymorphs and Host-Guest Interactions

Computational modeling plays a predictive role in identifying potential structural polymorphs of this compound. Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical and chemical properties. Predictive modeling can explore the energy landscape of the system to identify thermodynamically stable or metastable polymorphs that may not have been synthesized experimentally. nih.gov

Furthermore, the porous nature of this compound makes it a candidate for host-guest chemistry, where the framework acts as a host for smaller molecules or ions (guests). wikipedia.orgnih.gov Computational models can simulate the interactions between the host framework and various guest species. researchgate.netnih.govrsc.org These simulations can predict the binding affinity, preferred binding sites, and the effect of guest encapsulation on the host's properties. This is particularly relevant for applications such as ion exchange, gas storage, and sensing. For instance, studies on related Prussian blue analogues have used computational methods to investigate the sorption of ions like cesium from nuclear waste. rsc.org

Quantum Chemical Approaches to Reaction Mechanisms in Catalysis

Quantum chemical methods, including DFT, are essential for investigating the reaction mechanisms of catalytic processes involving this compound. researchgate.netresearchgate.net These approaches can model the interaction of reactants with the catalyst's active sites, map out the energy profile of the reaction pathway, and identify transition states and intermediates. nih.govbeilstein-journals.orgnih.gov

While specific catalytic applications of this compound are still an area of active research, studies on related cobalt-containing complexes provide a framework for understanding its potential catalytic activity. nih.govmdpi.com For example, quantum chemical calculations have been used to study the role of cobalt complexes in C-H activation and other organic transformations. beilstein-journals.org These studies can elucidate the role of the metal center, the influence of the ligand environment (in this case, the cyanide framework), and the step-by-step mechanism of the catalytic cycle. By understanding these fundamental aspects, researchers can rationally design more efficient and selective catalysts based on the this compound structure.

Advanced Applications of Dizinc;cobalt 3+ ;octadecacyanide Materials

Catalytic Performance and Reaction Mechanisms of Dizinc;cobalt(3+);octadecacyanide

Often referred to as zinc hexacyanocobaltate(III), this compound is recognized as an exceptionally active and versatile heterogeneous catalyst for several important organic polymerization reactions. nih.govmdpi.com Its performance is highly dependent on its structural characteristics, which can be tuned during synthesis. researchgate.net

This compound complexes are highly effective catalysts for the ring-opening polymerization of epoxides, such as propylene (B89431) oxide, to produce polyether polyols. nih.govmdpi.comacs.org These polyols are crucial precursors for a wide range of products, including polyurethane foams, elastomers, coatings, and sealants. nih.gov The catalysts are also uniquely effective for the copolymerization of epoxides and carbon dioxide (CO2), yielding biodegradable aliphatic polycarbonates like poly(propylene carbonate). mdpi.comresearchgate.netresearchgate.net This application is of particular interest as it represents a method for chemical fixation of CO2 into value-added materials. mdpi.com

The zinc-cobalt(III) based DMC catalysts are noted for their remarkably high activity, significantly surpassing that of analogous systems like those based on zinc-iron(III) cyanide. researchgate.net Research has demonstrated that these catalysts can achieve activities exceeding 1000 grams of copolymer per gram of catalyst. researchgate.net The resulting polycarbonates can have high molecular weights and narrow polydispersity. researchgate.net Furthermore, the catalyst's insensitivity to compounds containing active hydrogen allows for controlled polymerization in the presence of chain transfer agents. researchgate.net

Zn-Co double metal cyanide materials have been identified as effective and reusable heterogeneous catalysts for intermolecular hydroamination reactions. acs.org This process, which involves the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing valuable nitrogen-containing compounds like imines and amines. acs.orgnih.govfrontiersin.org

The catalytic activity of this compound has been successfully demonstrated for the hydroamination of both aromatic and aliphatic alkynes using various aromatic and aliphatic amines. acs.org The reaction also proceeds effectively with activated alkenes like styrenes, reacting with aromatic amines to produce the corresponding imines. acs.org

The catalytic efficacy of this compound is intrinsically linked to its structural and compositional properties, which are influenced by the synthesis method. mdpi.comresearchgate.net

For Epoxide Polymerization: The catalyst's activity is highly sensitive to its crystallinity. Active catalysts are typically a mixture of crystalline and amorphous phases, with amorphous and highly dispersed DMC materials showing higher activity. nih.gov The choice of co-complexing agents, such as tert-butyl alcohol or various organic solvents, during preparation is critical in creating active sites and achieving the desired morphology. nih.govmdpi.comacs.org The composition can be precisely controlled to create well-defined catalysts, and a direct correlation between the catalyst's structure and its performance—including activity, polymer dispersity, and carbonate fraction in CO2 copolymerization—has been established. acs.org

For Hydroamination: A clear structure-activity relationship has been established. The best catalytic performance is achieved with DMC materials that possess a cubic crystal structure, are prepared with an excess of Zn2+, and have a small particle size. acs.org Nanoparticles synthesized via a reverse emulsion method have shown particularly high activity. acs.org Extended X-ray Absorption Fine Structure (EXAFS) studies indicate that the active Zn2+ sites in the cubic material have coordinative vacancies, with four cyanide ligands in their immediate vicinity. acs.org

A key advantage of this compound catalysts is their stability and potential for reuse.

In epoxide polymerization, these complexes are noted for being relatively insensitive to the atmosphere, retaining their catalytic activity even when stored under ambient conditions. acs.org

In hydroamination, the Zn-Co DMC catalysts are described as truly heterogeneous, which simplifies their separation from the reaction products. They exhibit high thermal stability and have been found to be perfectly reusable without significant loss of activity. acs.org

Energy Storage Systems Utilizing this compound

As a Prussian Blue Analogue (PBA), this compound possesses a robust, open framework structure capable of hosting various ions, making it a promising electrode material for next-generation rechargeable batteries. researchgate.net Its low cost, ease of synthesis, and tunable structure are significant advantages for large-scale energy storage applications. researchgate.netdocumentsdelivered.com

The versatile framework of cobalt-zinc (B8468989) PBAs allows for the reversible insertion and extraction of a variety of charge-carrying ions, enabling their use in different battery chemistries, primarily as cathode materials, but also with potential as anodes.

Lithium-ion (Li-ion) Batteries: While much of the development in PBAs is benchmarked against Li-ion technology, specific performance data for this compound in Li-ion cells is less prominent compared to other systems. However, PBAs in general have been widely investigated as electrode materials for Li-ion batteries. researchgate.net

Sodium-ion (Na-ion) Batteries: This is a promising area for cobalt-zinc PBAs. A related compound, sodium zinc hexacyanoferrate (Na2Zn3[Fe(CN)6]2), has been investigated as a cathode material, demonstrating clear electrochemical activity around 3.5 V vs. Na/Na+ and a reversible capacity of 56.4 mAh g−1 with good cycling stability. rsc.orgresearchgate.net Furthermore, computational and experimental studies on cobalt-based PBAs incorporating other 3d transition metals, including zinc, have been conducted to design superior anodes for Na-ion batteries. mdpi.comacs.org These studies focus on tuning the electronic structure to enhance Na+ intercalation and diffusion kinetics. mdpi.comacs.org

Potassium-ion (K-ion) Batteries: PBAs are considered highly attractive cathode materials for K-ion batteries due to their high capacity and structural stability. rsc.orgscispace.com While specific studies on the dizinc-cobalt composition are limited, research on analogous manganese-iron PBAs demonstrates that they undergo reversible phase transitions during potassium insertion/extraction. rsc.org Optimizing the chemical composition of PBAs is a crucial step toward developing stable and reliable cathodes for K-ion batteries. rsc.org

Magnesium-ion (Mg-ion) Batteries: The development of Mg-ion batteries is challenged by the slow diffusion kinetics of the divalent Mg2+ ion within host lattices. youtube.com While PBAs are explored as potential cathodes, the strong electrostatic interactions pose significant hurdles. researchgate.netyoutube.com Overcoming these kinetic limitations often relies on creating nanomaterials to shorten diffusion pathways. youtube.com

Zinc-ion (Zn-ion) Batteries: Aqueous zinc-ion batteries are of great interest due to their inherent safety and low cost. rsc.org Zinc hexacyanoferrate (ZnHCF), which contains the same core structure, is a widely studied cathode material. nih.govnih.govmaterialsscienceconference.com These cathodes typically operate around 1.7 V and can deliver specific capacities in the range of 60-70 mAh g−1. nih.gov However, they can suffer from structural instability and capacity fade during cycling, which researchers are addressing by modifying electrolytes, for instance, by introducing additives like Cs+ to stabilize the host structure. nih.gov

The table below summarizes the reported electrochemical performance of this compound and closely related analogues in various rechargeable battery systems.

| Ion Type | Electrode Role | Compound System | Reported Voltage | Reported Capacity | Key Findings |

| Na-ion | Cathode | Sodium zinc hexacyanoferrate | ~3.5 V vs. Na/Na+ | 56.4 mAh g⁻¹ | Good cycling stability and a well-defined channel structure for Na+ insertion. rsc.orgresearchgate.net |

| Na-ion | Anode | Cobalt-Zinc PBA (designed) | N/A | High theoretical capacity | DFT simulations suggest favorable Na+ intercalation and diffusion kinetics. mdpi.comacs.org |

| K-ion | Cathode | General Co-based PBAs | N/A | High theoretical capacity | Considered a promising material class; performance depends on optimized composition. rsc.orgscispace.com |

| Zn-ion | Cathode | Zinc Hexacyanoferrate | ~1.7 V vs. Zn/Zn²⁺ | ~67 mAh g⁻¹ | Effective Zn2+ insertion; stability can be enhanced with electrolyte additives. nih.gov |

| Mg-ion | Cathode | General PBAs | N/A | Theoretical capacity | Performance is limited by sluggish Mg2+ kinetics; nanomaterials are key. researchgate.netyoutube.com |

Supercapacitor Applications of this compound Derivatives

The unique structural characteristics of this compound, a type of Prussian blue analogue (PBA), make it and its derivatives promising candidates for advanced electrode materials in supercapacitors. These materials are noted for their open three-dimensional frameworks that facilitate efficient ion conduction and the ability to have their constituent atoms easily modulated without disturbing the fundamental crystal lattice.

Research has demonstrated the superior performance of trimetallic PBAs compared to their bimetallic counterparts. In one study, a trimetallic PBA, Zn₀.₀₄Co₀.₀₆-PBA, was synthesized and its electrochemical properties were evaluated. This material achieved a specific capacitance of 203 F g⁻¹ at a current density of 1 mA/cm². This represented a significant performance boost, showing a 211% and 263% increase in specific capacitance compared to the bimetallic cobalt PBA (Co-PBA) and zinc PBA (Zn-PBA), which delivered 96 F g⁻¹ and 77 F g⁻¹, respectively. An asymmetric device constructed with the trimetallic material yielded an energy density of 2.13 W h kg⁻¹ and maintained 84.6% of its initial capacitance after 2230 cycles.

Furthermore, this compound and related PBAs serve as excellent precursors or templates for synthesizing other high-performance supercapacitor materials, such as metal oxides and selenides. Through processes like calcination, the PBA framework can be converted into materials with unique structures. For example, zinc cobaltite (B72492) (ZnCo₂O₄) with a yolk-shell structure, derived from a PBA precursor, exhibits high specific capacitance (1821 F g⁻¹ at 5 A g⁻¹) and exceptional cycling stability, showing no loss of capacitance after 9000 cycles. rsc.org Similarly, other derivatives like low-crystalline Mn₂O₃/Co₃O₄ and zinc-cobalt-selenide hollow nanospheres have been developed from PBA templates, demonstrating the versatility of this material class in creating advanced energy storage electrodes. researchgate.netresearchgate.net

Table 1: Comparative Performance of this compound and its Precursors in Supercapacitors

| Electrode Material | Specific Capacitance (F g⁻¹) | Current Density | Capacitance Retention | Coulombic Efficiency |

|---|---|---|---|---|

| Zn₀.₀₄Co₀.₀₆-PBA | 203 | 1 mA/cm² | 84.6% after 2230 cycles | 100% |

| Cobalt PBA (Co-PBA) | 96 | 1 mA/cm² | N/A | N/A |

| Zinc PBA (Zn-PBA) | 77 | 1 mA/cm² | N/A | N/A |

Data sourced from a 2024 study on trimetallic PBAs.

Ion Intercalation and Diffusion Mechanisms within this compound Frameworks

The electrochemical performance of this compound in applications like batteries and supercapacitors is fundamentally governed by the mechanics of ion movement within its crystal structure. The material is characterized by a robust, open framework with large interstitial sites and ionic channels that can accommodate the insertion and extraction of various charge-carrying ions. researchgate.netrsc.org

This open structure is highly adaptable and beneficial for the high-rate capability of an electrode, as it facilitates rapid ion transport. researchgate.netrsc.org Studies on analogous zinc hexacyanoferrate (ZnHCF) systems, which share the same framework type, have shown that the structure is highly reversible for the storage of ions such as Ni²⁺ and Na⁺. rsc.orgrsc.org The calculated high diffusion coefficients in these materials confirm that the framework is favorable for fast ion intercalation/deintercalation, which is essential for high-performance batteries and supercapacitors. rsc.org For instance, research on K₂Zn₃[Fe(CN)₆]₂ demonstrated its suitability as a host material for repeated nickel ion storage due to its stable open framework. rsc.org

Influence of Vacancy and Coordinated Water Content on this compound Electrochemical Performance

The electrochemical behavior of this compound is critically dependent on the presence of structural imperfections, namely [Co(CN)₆]³⁻ vacancies and the amount of coordinated water within the crystal lattice. These features, often introduced during synthesis, can be intentionally engineered to optimize material performance, a strategy known as defect engineering. researchgate.netdoi.org

The controlled introduction of cationic vacancies into the PBA framework can be highly beneficial. These vacancies can act as additional storage sites for ions, thereby increasing the specific capacity of the electrode material. researchgate.netdoi.org Furthermore, these defects can help to prevent structural damage during repeated charge-discharge cycles by providing buffer space for volume changes and mitigating lattice strain. researchgate.net This ultimately enhances the cycling stability and extends the lifespan of the battery or supercapacitor. doi.org

Conversely, an overabundance of defects, low crystallinity, and a high content of interstitial or coordinated water can be detrimental to performance. researchgate.net Low crystallinity can lead to structural collapse during cycling, particularly in aqueous electrolyte systems. researchgate.net While some water is necessary to facilitate ion transport, excess water can weaken the framework and contribute to irreversible phase transitions, leading to rapid capacity degradation. Therefore, precise control over the concentration of vacancies and the water content through methods like thermal treatment is essential for optimizing the electrochemical performance of these materials. researchgate.net

Table 2: Effects of Structural Features on Electrochemical Performance

| Structural Feature | Potential Positive Effect | Potential Negative Effect |

|---|---|---|

| Cationic Vacancies | Increased ion storage sites, improved structural stability. researchgate.netdoi.org | Can lead to structural instability if not controlled. |

| Coordinated Water | Facilitates ion transport within the framework. | Excess can weaken the structure, causing degradation. researchgate.net |

| Low Crystallinity | - | Exacerbates structural collapse during cycling. researchgate.net |

This table summarizes general trends in Prussian blue analogues based on available research. researchgate.netdoi.org

Sensing Applications and Mechanisms of this compound

Prussian blue and its analogues (PBAs), including this compound, are recognized as a highly promising class of materials for developing electrochemical sensors. nih.gov Their utility in this field stems from their inherent electrochemical activity and unique structural properties, such as a high specific surface area, an open framework, and catalytically active metal sites that can be precisely adjusted. nih.gov These features allow for sensitive interactions with a variety of target molecules (analytes). While research on other PBAs for sensing applications is more extensive, the fundamental principles can be applied to this compound systems. nih.govresearchgate.netnih.gov

Detection of Cyanide Ions using this compound-Based Sensors

While direct application of this compound as a cyanide sensor is an emerging area, the underlying chemical principle is well-established. The detection mechanism would be based on the exceptionally strong and stable coordination that forms between cyanide ions (CN⁻) and the cobalt centers within the PBA lattice. nih.govnih.gov Cobalt has a high affinity for cyanide, readily forming stable hexacyanocobaltate complexes. nih.gov

In a sensor application, when the this compound electrode is exposed to a sample containing cyanide, the CN⁻ ions would bind to the available cobalt sites on the surface of the material. This binding event would alter the local electronic structure and coordination environment of the cobalt ions, leading to a measurable change in the electrochemical properties of the electrode. This change, detectable as a shift in potential or a change in current, could then be correlated to the concentration of cyanide in the sample.

Detection of Metal Ions (e.g., Cobalt, Zinc) using this compound-Based Sensors

The detection of metal ions using a this compound-based sensor would likely operate through an ion-exchange mechanism. The open framework of the PBA contains zinc ions that are relatively mobile. When the sensor is introduced to a solution containing other target metal ions, these ions can replace the zinc ions within the crystal lattice, provided they have a suitable ionic radius and charge.

This substitution of zinc with a different metal ion (for example, toxic heavy metals like lead or cadmium, or even excess cobalt) would alter the electrochemical and/or optical properties of the material. Each metal has a unique redox potential and electronic configuration, so its incorporation into the PBA framework would generate a distinct electrochemical signal. This change can be calibrated to determine the concentration of the target metal ion. While the detection of cobalt and zinc ions is an active area of research, many current sensors utilize other materials like heterocyclic compounds or nanoparticles. nih.govresearchgate.netmdpi.com

Mechanisms of Optical and Electrochemical Sensing in this compound Systems

The transduction of a chemical interaction into a measurable signal in this compound systems can occur through two primary pathways: optical and electrochemical.

Electrochemical Sensing: This is the most common mechanism for PBA-based sensors. nih.gov The sensing principle relies on monitoring the redox reactions of the metal centers (Co³⁺/Co²⁺) within the lattice. When an analyte binds to these active sites, it modulates their redox potential. researchgate.netnih.gov Using techniques like cyclic voltammetry, the sensor measures the electrical current response as the voltage is swept. The presence of a target analyte would cause a shift in the voltage at which the redox peaks appear or a change in the magnitude of the peak current. This electrochemical response is typically diffusion-controlled, meaning the rate at which the analyte reaches the electrode surface influences the signal. researchgate.net

Optical Sensing: An optical sensing mechanism would be based on a colorimetric response. The color of this compound is due to the specific electronic transitions (d-d transitions) of the electrons in the cobalt ions, which is determined by their coordination environment (the ligand field). If an analyte, such as cyanide, binds to a cobalt center, it changes this coordination environment. nih.gov This change alters the energy required for the d-d transition, causing the material to absorb a different wavelength of light and thus producing a visible color change. This change in absorbance at a specific wavelength can be measured with a spectrophotometer and correlated to the analyte's concentration. nih.gov

Host-Guest Chemistry and Adsorption Phenomena in this compound

The porous and tunable nature of this compound, a member of the Prussian blue analogue family, makes it a compelling candidate for host-guest chemistry and adsorption applications. Its framework, constructed from interconnected zinc and cobalt ions bridged by cyanide ligands, creates cavities and channels that can accommodate various guest molecules and ions. The specific interactions between the host framework and the guest species are dictated by factors such as pore size, surface functionality, and the electronic properties of the metal centers.

Gas Adsorption (e.g., CO2, H2O, N2) in Porous this compound Frameworks

Porous coordination polymers, including metal-organic frameworks (MOFs) and Prussian blue analogues like this compound, are extensively studied for their potential in gas storage and separation technologies. The adsorption of gases such as carbon dioxide (CO2), water (H2O), and nitrogen (N2) is a critical aspect of these applications.

The porous structure of these materials provides a high internal surface area for gas molecules to adhere to. For instance, porous zinc(II)-based MOFs have demonstrated significant uptake and selectivity for CO2, highlighting their potential as materials for gas storage and separation researchgate.net. While direct studies on this compound are limited, the behavior of related cobalt-containing materials offers valuable insights. Cobalt oxide (Co3O4) nanoparticles have been shown to effectively adsorb CO2, with the process being exothermic rsc.org. The introduction of cobalt into porous frameworks can enhance the interaction with polar molecules like CO2 due to the electronic properties of the cobalt ions.

The adsorption capacities for various gases in representative porous materials are summarized in the table below.

| Adsorbent Material | Gas Adsorbed | Adsorption Capacity | Temperature (K) | Pressure (bar) |

| Porous Zinc(II)-based MOF | CO2 | High uptake | Various | Not specified |

| Porous Zinc(II)-based MOF | N2 | Studied | Various | Not specified |

| Cobalt Oxide (Co3O4) NPs | CO2 | Improved performance | 288.15–308.15 | up to 5 |

| Cobalt Oxide (Co3O4) NPs | N2 | Studied | 288.15–308.15 | up to 5 |

This table presents data on gas adsorption in materials related to this compound, illustrating the potential of such frameworks for gas separation and storage.

Selective Sorption (e.g., Cs+ ions) by this compound

The selective removal of hazardous ions from aqueous solutions is a significant environmental challenge. Prussian blue and its analogues have shown great promise as effective sorbents for radioactive cesium (Cs+) ions. This capability stems from the specific size of the interstitial sites within the cyanide framework, which are ideally suited to trap Cs+ ions.

A notable example of this application is the use of copper ferrocyanide immobilized within a mesoporous ceramic matrix for the complete removal of cesium from solutions, even in the presence of competing metal ions nih.gov. This material exhibited a high loading capacity of over 1.35 mmol of Cs per gram of sorbent nih.gov. The rigid and open pore structure, coupled with a high surface area, contributes to exceptionally fast binding kinetics nih.gov.

Given that this compound shares the same fundamental crystal structure as other Prussian blue analogues, it is anticipated to exhibit similar selective sorption properties for Cs+ ions. The zinc and cobalt ions in the framework would play a crucial role in the ion-exchange process, facilitating the capture of cesium.

Investigation of Host-Guest Interactions and Framework Flexibility in this compound

The interaction between the host framework of this compound and guest molecules is a dynamic process that can induce changes in the framework itself. This framework flexibility is a key characteristic of many porous coordination polymers and influences their performance in applications such as sensing and separation.

Studies on related heterometallic zeolitic imidazolate frameworks (ZIFs), such as those containing both zinc and cobalt (Zn/Co-ZIF-8), have provided insights into the role of metal composition on framework properties. The introduction of cobalt into a zinc-based framework can affect the flexibility of the metal-linker bonds researchgate.net. This, in turn, can influence the transfer of guest molecules from the external surface to the internal pores of the material researchgate.net. For instance, in iodine sorption studies on Zn/Co-ZIF-8, it was observed that a higher cobalt content led to a greater proportion of iodine being adsorbed on the external surface compared to the zinc-only analogues researchgate.net. This suggests that the cobalt centers can modulate the gating effect of the pores, thereby controlling guest access.

The host-guest interactions can also lead to observable changes in the material's properties, such as solvatochromic behavior, where the fluorescence of the material changes depending on the solvent molecules it encapsulates nih.gov. This phenomenon opens up possibilities for using these materials as chemical sensors.

Photophysical and Optoelectronic Properties of this compound

The photophysical and optoelectronic properties of this compound are governed by the electronic structure of its constituent metal ions and the cyanide ligands. These properties are of interest for potential applications in areas such as luminescence-based sensing, photocatalysis, and optical devices.

Luminescence and Photoluminescence Studies of this compound

The luminescence of materials containing zinc and cobalt is a well-documented phenomenon. Zinc(II) is a d10 ion and therefore does not exhibit d-d electronic transitions. However, zinc-containing materials can be luminescent due to ligand-to-metal charge transfer or the presence of defects. For example, zinc oxide is known for its characteristic photoluminescence, which can be influenced by the formation of zinc complexes nih.gov. The photoluminescence of zinc-based systems is a powerful tool for probing their electronic structure and has been utilized for imaging Zn2+ in biological systems rsc.orgnih.gov.

The photoluminescence of this compound would likely be a complex interplay of emissions originating from the zinc-cyanide framework and any charge transfer states involving the cobalt centers. The table below summarizes the observed emission properties of related zinc- and cobalt-containing materials.

| Material | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Zinc Oxide | Not Specified | Green emission |

| Glutathione-capped Copper Nanoclusters (for Zn2+ detection) | Not Specified | Red emission |

| Cobalt Phthalocyanine Complex | Not Specified | Studied |

| Zinc Phthalocyanine Complex | Not Specified | 684 |

This table provides an overview of the luminescence properties of materials containing zinc and cobalt, which can offer insights into the potential photoluminescent behavior of this compound.

Charge Transfer Phenomena and Optical Activity in this compound

Charge transfer transitions are a key feature of the electronic spectra of Prussian blue analogues. In the case of this compound, the potential for charge transfer exists between the zinc(II) and cobalt(III) centers through the bridging cyanide ligands.

The ultraviolet spectra of transition-metal hexacyanocobaltate(III) compounds reveal charge transfer bands that are attributed to the transfer of an electron from the cation metal to the anion metal nih.gov. In this compound, this would correspond to a charge transfer from a zinc-centered orbital to a cobalt-centered orbital. The energy of this charge transfer is related to the redox potentials of the involved metal ions and can influence the material's color and electronic properties.

The optical activity of this compound would depend on whether the crystal structure is chiral. If the arrangement of the metal centers and ligands lacks a center of inversion, the material could exhibit optical activity, such as circular dichroism. The synthesis of chiral frameworks can be achieved through the use of chiral templates or ligands. While there is no specific information on the optical activity of this compound in the provided search results, the general principles of chirality in coordination polymers would apply.

Degradation Mechanisms and Stability Optimization of Dizinc;cobalt 3+ ;octadecacyanide Materials

Factors Influencing Structural Integrity and Performance Longevity of Dizinc;cobalt(3+);octadecacyanide

The stability of this compound and related Prussian blue analogues is influenced by a combination of intrinsic structural characteristics and external operating conditions. Key factors include:

Structural Defects and Vacancies: The presence of vacancies and defects within the crystal lattice can compromise its stability. nih.gov These imperfections can act as initiation sites for structural collapse during processes like electrochemical cycling, leading to the failure of the material. nih.gov

Phase Transitions and Structural Distortion: Some Prussian blue analogues undergo phase transitions during ion insertion and extraction. These transformations can induce mechanical strain and irreversible structural changes, such as the Jahn-Teller distortion in certain coordination environments, ultimately leading to material degradation. nih.gov

Coordinated Water: The presence of water molecules within the crystal structure, both coordinated to the metal ions and interstitial, can negatively impact stability. This internal water can be difficult to remove and can interfere with the electrochemical processes, contributing to capacity fading.

Electrolyte Composition: The composition of the electrolyte in electrochemical applications plays a critical role. For instance, in aqueous zinc-ion batteries, the electrolyte can contribute to the dissolution of the active material or the formation of passivating layers that hinder performance. The use of certain electrolyte additives, such as cesium ions, has been shown to stabilize the structure of related zinc hexacyanoferrate cathodes by forming a protective phase and suppressing the dissolution of active materials. nih.gov

Particle Size and Morphology: The physical characteristics of the this compound particles, such as their size and shape, can influence their stability. Smaller particle sizes can lead to a larger surface area, which may enhance reaction kinetics but can also increase the susceptibility to dissolution and degradation. knu.ac.kr

Photolytic Decomposition: In aqueous environments, hexacyanoferrate(II) complexes, a component of these structures, can undergo photolysis when exposed to ultraviolet radiation, leading to the release of cyanide. nih.gov The rate of this degradation can be influenced by factors such as the intensity of the UV radiation and the presence of dissolved organic matter. nih.gov

Strategies for Mitigating Degradation of this compound (e.g., Defect Engineering, Surface Modification)

To enhance the stability and prolong the operational life of this compound, various strategies have been explored, primarily focusing on modifying the material's intrinsic properties and controlling the operating environment.

Defect Engineering: This approach involves the intentional introduction or suppression of defects within the crystal lattice to improve structural stability. A key strategy is ion doping , where a portion of the primary metal ions are substituted with other ions. For instance, in a closely related material, cobalt hexacyanoferrate (CoHCF), doping with zinc has been shown to significantly enhance stability. knu.ac.kr The introduction of zinc limits crystal growth, resulting in smaller particles, and reduces structural distortion during electrochemical cycling. knu.ac.kr This, in turn, improves cyclability and rate performance. knu.ac.kr While replacing the redox-active cobalt with non-active zinc can slightly decrease the specific capacity, the trade-off is a substantial improvement in long-term stability. knu.ac.kr

Table 1: Effect of Zinc Doping on the Properties of Cobalt Hexacyanoferrate (CoHCF)

| Material | Particle Size (nm) | Electronic Conductivity (S/cm) | Initial Specific Capacity (mAh/g at 0.1 A/g) | Capacity Retention after 200 cycles (at 0.5 A/g) |

|---|---|---|---|---|

| CoHCF (undoped) | ~200-300 | ~1.2 x 10-6 | 127 | < 60% |

| Co0.93Zn0.07HCF | ~50-100 | ~2.5 x 10-6 | 119 | 74% |

Controlling Crystallinity and Water Content: The synthesis method can be tailored to produce highly crystalline materials with low water content. A well-crystallized structure with fewer defects and less interstitial water is generally more stable. For example, a simple coprecipitation method has been used to synthesize well-crystallized cobalt hexacyanoferrate with a small amount of water, which exhibited good capacity retention. nih.govacs.org

Surface Modification: While not extensively reported for this compound specifically, surface modification is a common strategy for improving the stability of nanomaterials. This can involve coating the particles with a protective layer to prevent their dissolution into the electrolyte. For other materials like zinc oxide nanoparticles, silica (B1680970) coatings have been shown to reduce photocorrosion and improve stability. nih.gov A similar concept could be applied to enhance the durability of this compound.

Electrolyte Optimization: As mentioned earlier, the choice of electrolyte is critical. Using highly concentrated electrolytes or introducing specific additives can suppress the dissolution of the cathode material and improve cycling stability. nih.gov For zinc hexacyanoferrate, the addition of cesium sulfate (B86663) to the electrolyte significantly improved capacity retention by forming a stable protective layer on the cathode. nih.gov

Table 2: Impact of Electrolyte Additive on Zinc Hexacyanoferrate (ZnHCF) Cycling Stability

| Electrolyte | Capacity Retention after 300 cycles (at 0.25 A/g) |

|---|---|

| Standard ZnSO4 | 7.0% |

| ZnSO4 with 0.03 M Cs2SO4 | 54.6% |

By implementing these strategies, the degradation of this compound materials can be effectively mitigated, leading to enhanced performance and longevity in their intended applications.

Future Research Directions and Emerging Trends for Dizinc;cobalt 3+ ;octadecacyanide

Integration of Dizinc;cobalt(3+);octadecacyanide with Other Materials for Hybrid Systems

A significant trend in the advancement of this compound is its incorporation into hybrid material systems to enhance its intrinsic properties and unlock new functionalities. This is particularly evident in the field of energy storage.

As a cathode material for rechargeable batteries, this compound's performance can be augmented by creating composite structures. For instance, integration with conductive materials like carbon nanotubes or graphene can improve charge transfer kinetics, leading to better rate capabilities and cycling stability. Another approach involves the modification of electrolytes. Studies on the related zinc hexacyanoferrate (ZnHCF) have shown that introducing additives like nickel sulfate (B86663) (NiSO₄) into the electrolyte can significantly boost specific capacity and coulombic efficiency. acs.org A similar strategy could be applied to zinc hexacyanocobaltate-based batteries.

In the context of aqueous zinc-ion batteries, where zinc hexacyanoferrate cathodes can suffer from structural instability, the introduction of low concentrations of cesium cations (Cs⁺) into the electrolyte has been shown to stabilize the host structure by co-insertion and the formation of a stable CsZn[Fe(CN)₆] phase. nih.gov This approach mitigates the dissolution of the active material and inhibits the conversion to electrochemically inert phases, drastically improving long-term cycling performance. nih.gov Applying this concept to this compound could similarly enhance its durability as a cathode material.

The creation of bimetallic or doped analogues also represents a form of hybrid system at the atomic level. By substituting some of the zinc or cobalt ions with other metal ions, it is possible to tune the electronic structure and electrochemical potential of the material. For example, doping manganese hexacyanoferrate with zinc has been shown to improve capacity retention and Coulombic efficiency, demonstrating that such atomic-level hybridization can enhance stability. unicam.it

Advanced Characterization Techniques for In-situ Studies of this compound